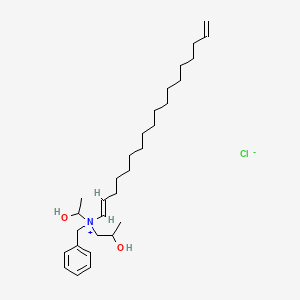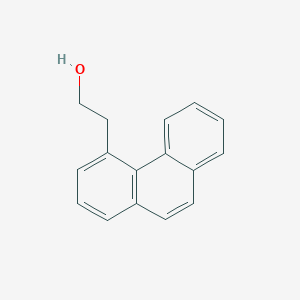
4-Phenanthreneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenanthreneethanol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings Phenanthrene is known for its stability and aromatic properties, making it a valuable compound in various chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenanthreneethanol typically involves the functionalization of phenanthrene. One common method is the Friedel-Crafts acylation of phenanthrene, followed by reduction and subsequent hydroxylation. The Haworth phenanthrene synthesis is another notable method, which involves the transformation of naphthalene into phenanthrene through a series of reactions, including Friedel-Crafts acylation and Clemmensen reductions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenanthreneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form phenanthrenequinone.
Reduction: The compound can be reduced to form 4-phenanthrenemethanol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium or nickel.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 4-Phenanthrenemethanol.
Substitution: 9-bromophenanthrene, 9-nitrophenanthrene, and phenanthrenesulfonic acids
Applications De Recherche Scientifique
4-Phenanthreneethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various phenanthrene derivatives.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, plastics, and other materials .
Mécanisme D'action
The mechanism of action of 4-Phenanthreneethanol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and engage in various biochemical pathways. Its aromatic structure enables it to participate in π-π interactions with other aromatic compounds, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound, known for its stability and aromatic properties.
4-Phenanthrenemethanol: A reduced form of 4-Phenanthreneethanol with a methanol group instead of a hydroxyl group.
Phenanthrenequinone: An oxidized derivative with a quinone structure
Uniqueness
This functional group enhances its solubility in polar solvents and its ability to participate in hydrogen bonding, making it valuable in various chemical and biological contexts .
Propriétés
Numéro CAS |
88916-61-4 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-phenanthren-4-ylethanol |
InChI |
InChI=1S/C16H14O/c17-11-10-14-6-3-5-13-9-8-12-4-1-2-7-15(12)16(13)14/h1-9,17H,10-11H2 |
Clé InChI |
RFAVOBZDPQHPGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)

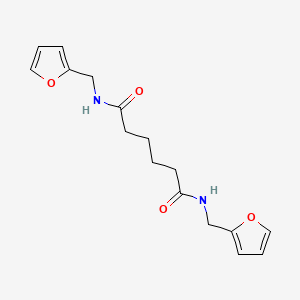


![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)

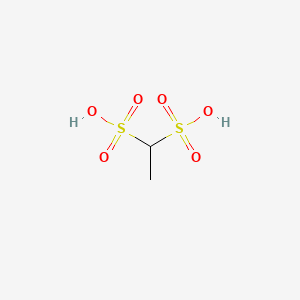
![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)

![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
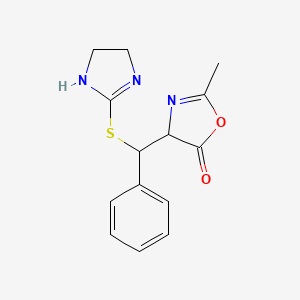
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14156586.png)
